

Spectroscopic and Synthetic Profile of p-Methyl-cinnamoyl Azide: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *p*-Methyl-cinnamoyl Azide

Cat. No.: B118871

[Get Quote](#)

This guide provides a detailed analysis of the spectroscopic characteristics of **p-Methyl-cinnamoyl Azide**, a compound of interest in organic synthesis. Due to the limited availability of direct experimental data in publicly accessible literature, this document combines reported data for structurally similar compounds with established principles of spectroscopic interpretation to present a comprehensive profile. The methodologies for its synthesis and subsequent analysis are also detailed.

Molecular Structure and Properties

- IUPAC Name: (2E)-3-(4-methylphenyl)prop-2-enoyl azide
- Molecular Formula: $C_{10}H_9N_3O$ [1]
- Molecular Weight: 187.20 g/mol [1]
- Appearance: Expected to be a solid, likely white to pale yellow, based on related cinnamoyl derivatives. [2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **p-Methyl-cinnamoyl Azide** based on analogous compounds and general spectroscopic principles.

Table 1: Predicted 1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.6	d	1H	H- α (vinylic)
~7.4 - 7.5	d	2H	H-2, H-6 (aromatic)
~7.2 - 7.3	d	2H	H-3, H-5 (aromatic)
~6.4 - 6.5	d	1H	H- β (vinylic)
2.3 - 2.4	s	3H	-CH ₃ (methyl)

Solvent: CDCl₃. The chemical shifts are estimations based on data for methyl 4-methylcinnamate and other cinnamoyl derivatives.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~170 - 175	C=O (carbonyl)
~145 - 150	C- β (vinylic)
~140 - 145	C-4 (aromatic, substituted)
~130 - 135	C-1 (aromatic, substituted)
~129 - 130	C-3, C-5 (aromatic)
~128 - 129	C-2, C-6 (aromatic)
~115 - 120	C- α (vinylic)
~21 - 22	-CH ₃ (methyl)

Solvent: CDCl₃. The chemical shifts are estimations based on data for related cinnamate compounds.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2120 - 2160	N ₃ stretch (characteristic strong band for azides) [3] [4]
~1680 - 1700	C=O stretch (conjugated acyl azide)
~1620 - 1640	C=C stretch (alkene)
~1600, ~1510	C=C stretch (aromatic)
~970 - 990	=C-H bend (trans-alkene)

The azide stretching frequency is a key diagnostic peak and is expected to be prominent.[\[3\]](#)[\[4\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Proposed Fragment Ion	Notes
187	[M] ⁺ (Molecular Ion)	The parent ion corresponding to C ₁₀ H ₉ N ₃ O.
159	[M - N ₂] ⁺	Loss of a molecule of nitrogen is a characteristic primary fragmentation pathway for azides, leading to a nitrene intermediate which may rearrange. [5]
131	[M - N ₂ - CO] ⁺ or [p-methylstyryl] ⁺	Subsequent loss of carbon monoxide from the [M - N ₂] ⁺ fragment.
117	[p-tolyl] ⁺	Cleavage of the propenoyl side chain.
91	[Tropylium ion] ⁺	A common rearrangement product for toluene and its derivatives.

Ionization Method: Electron Ionization (EI). Fragmentation patterns for aryl azides can be complex.[5]

Experimental Protocols

The following section outlines the probable synthetic route and methods for spectroscopic analysis of **p-Methyl-cinnamoyl Azide**.

Synthesis of **p-Methyl-cinnamoyl Azide**

The synthesis is typically a two-step process starting from p-methyl-cinnamic acid:

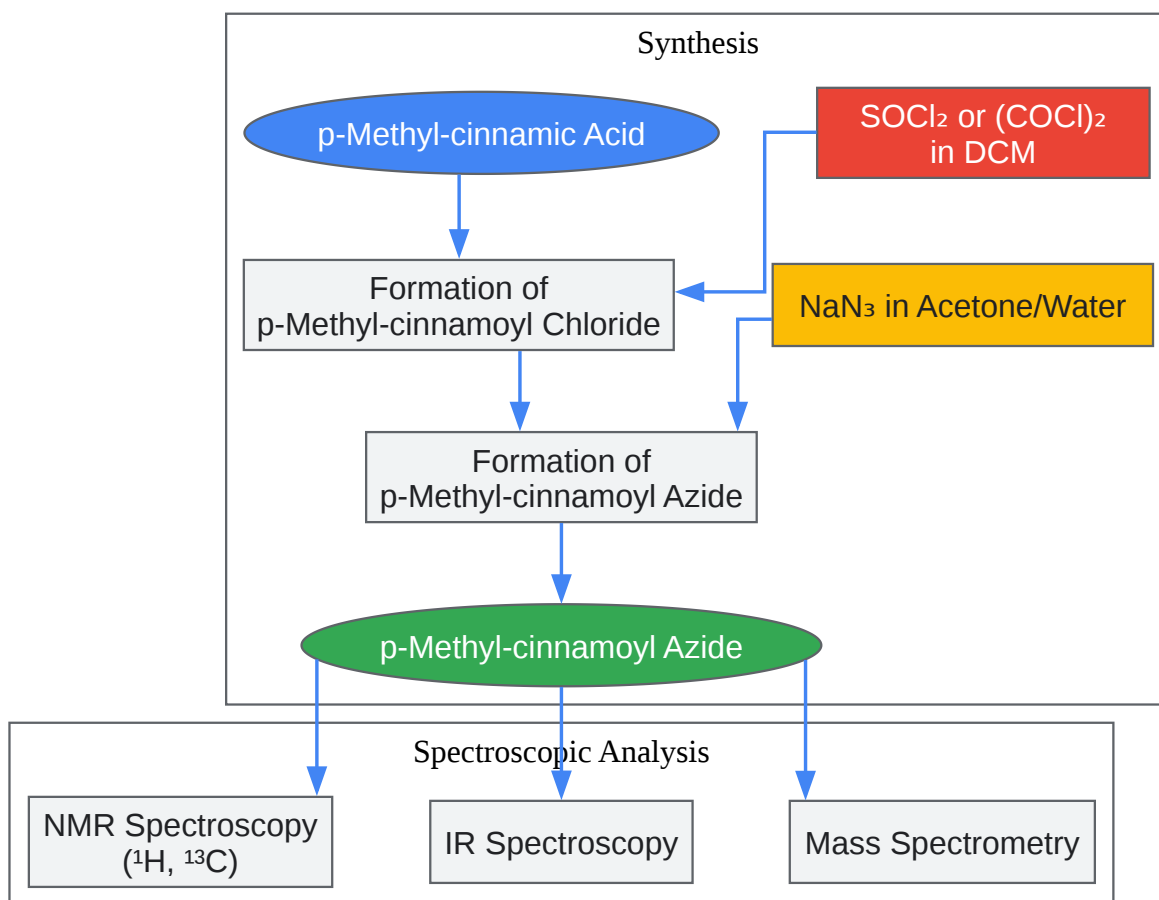
- Formation of p-Methyl-cinnamoyl Chloride:
 - p-Methyl-cinnamic acid is dissolved in a suitable inert solvent such as dichloromethane (DCM) or toluene.
 - An excess of a chlorinating agent, commonly thionyl chloride (SOCl_2) or oxalyl chloride, is added dropwise at 0 °C.[6]
 - A catalytic amount of N,N-dimethylformamide (DMF) may be added if oxalyl chloride is used.
 - The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction.
 - The solvent and excess chlorinating agent are removed under reduced pressure to yield the crude p-methyl-cinnamoyl chloride, which is often used in the next step without further purification.
- Formation of **p-Methyl-cinnamoyl Azide**:
 - The crude p-methyl-cinnamoyl chloride is dissolved in a polar aprotic solvent like acetone or tetrahydrofuran (THF).
 - A solution of sodium azide (NaN_3) in water is added dropwise to the solution of the acyl chloride at 0 °C with vigorous stirring.

- The reaction is typically rapid. After addition, the mixture is stirred for an additional 1-2 hours at room temperature.
- The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the **p-methyl-cinnamoyl azide**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
- Mass Spectrometry (MS): Mass spectral data would be collected on a mass spectrometer, likely using electron ionization (EI) to observe the fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion.

Visualized Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Synthetic and analytical workflow for **p-Methyl-cinnamoyl Azide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p-Methyl-cinnamoyl Azide | C₁₀H₉N₃O | CID 11217683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of p-Methyl-cinnamoyl Azide: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118871#spectroscopic-data-of-p-methyl-cinnamoyl-azide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com